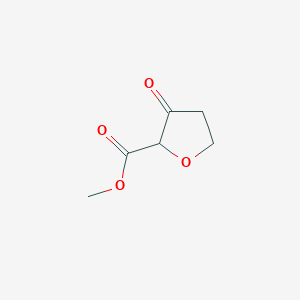
Methyl 3-oxotetrahydrofuran-2-carboxylate
Overview
Description
Methyl 3-oxotetrahydrofuran-2-carboxylate (MOTHC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a cyclic ester that belongs to the family of tetrahydrofuran derivatives. MOTHC has been extensively studied for its potential use in various fields, including organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Synthesis of Spirolactones and Heterocyclic Compounds
Methyl 3-oxotetrahydrofuran-2-carboxylate is utilized in the synthesis of spirolactones and various heterocyclic compounds. For example, its derivative, methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate, is used in 1,3-dipolar cycloadditions to afford spirolactones with diastereomeric excess. These compounds have potential applications in organic chemistry and medicinal research due to their complex structure and biological activity (Pirc et al., 2002).
Synthesis of Functionalized Furan Derivatives
The compound is also a key component in the synthesis of functionalized furan derivatives, an important class of organic compounds with various applications. Methyl tetrahydrofuran-3-carboxylates and their 5-oxo analogues can be synthesized using a process that involves deprotonation of cyclopropanes, addition of carbonyl compounds, and either reductive or oxidative work-up (Brückner & Reissig, 1985).
Biological Activity and Potential in Stem Cell Research
A recent study has demonstrated the biological activity of a compound derived from methyl 3-oxotetrahydrofuran-2-carboxylate. The study synthesized a γ-lactone carboxylic acid, which showed a significant increase in the growth of E. coli organisms. This finding suggests potential significance in stem cell research and other biological applications (Denton et al., 2021).
Synthesis of Isoxazoline and Other Heterocyclic Compounds
The compound is instrumental in the synthesis of isoxazoline and other heterocyclic compounds. This includes the microwave-assisted 1,3-dipolar cycloaddition of furanyl and benzyl oximes, leading to the formation of various isoxazolines. These compounds are valuable in pharmaceutical and agricultural industries due to their diverse biological activities (Denton et al., 2021).
properties
IUPAC Name |
methyl 3-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHTXVTPGDAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475182 | |
| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxotetrahydrofuran-2-carboxylate | |
CAS RN |
99017-83-1 | |
| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)


